3-Amino-1,1-difluoropropan-2-OL

Description

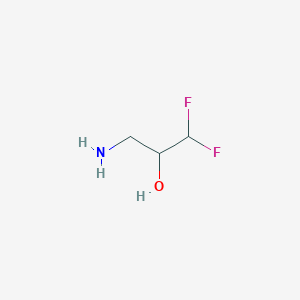

3-Amino-1,1-difluoropropan-2-ol (CAS 433-46-5) is a fluorinated amino alcohol with the molecular formula C₃H₇F₂NO and a molecular weight of 123.09 g/mol (excluding the hydrochloride form) . It is structurally characterized by two fluorine atoms attached to the first carbon and an amino group (-NH₂) and hydroxyl group (-OH) on adjacent carbons (C2 and C3, respectively). This compound is primarily utilized as a synthetic intermediate in pharmaceutical research and industrial chemistry, particularly in the development of fluorinated analogs of bioactive molecules . Its hydrochloride salt (CAS 1785058-84-5, molecular weight 147.55 g/mol) is commercially available for non-medical applications, emphasizing its role in chemical synthesis .

Key properties include:

Properties

IUPAC Name |

3-amino-1,1-difluoropropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2NO/c4-3(5)2(7)1-6/h2-3,7H,1,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVLBJPNWATWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)F)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20599007 | |

| Record name | 3-Amino-1,1-difluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-46-5 | |

| Record name | 3-Amino-1,1-difluoropropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20599007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-1,1-difluoropropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-Amino-1,1-difluoropropan-2-OL can be achieved through several methods. One common synthetic route involves the reaction of 3-amino-2,2-difluoropropan-1-ol with appropriate reagents under controlled conditions . For instance, a solution of 3-amino-2,2-difluoropropan-1-ol in a mixture of tetrahydrofuran (THF) and water can be reacted with di-tert-butyl dicarbonate (Boc2O) at 0°C, followed by stirring at room temperature for 16 hours . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-Amino-1,1-difluoropropan-2-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4) . Substitution reactions may involve nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-1,1-difluoropropan-2-OL has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a reactant in the synthesis of pyridopyrimidine-based cannabinoid-1 receptor inverse agonists . Additionally, it is used in the industry for the production of various chemical intermediates and specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Amino-1,1-difluoropropan-2-OL involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is known to interact with enzymes and receptors in biological systems . For instance, its role as a reactant in the synthesis of cannabinoid-1 receptor inverse agonists suggests that it may modulate the activity of this receptor, which is involved in various physiological processes .

Comparison with Similar Compounds

Fluorine Substitution and Reactivity

- This compound vs. 3-Amino-1,1,1-trifluoropropan-2-ol: The additional fluorine atom in the trifluoro analog increases electronegativity and steric hindrance, making it more resistant to nucleophilic substitution. This property enhances its utility in chiral synthesis, as seen in CF3-tethered compounds like (S)-halostachine .

Biological Activity

3-Amino-1,1-difluoropropan-2-OL (CAS No. 55290751) is a fluorinated compound that has garnered attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. The presence of both amino and difluoropropanol functionalities allows for diverse interactions with biological targets, making it a valuable compound for further study.

Molecular Structure:

- Chemical Formula: C3H7F2NO

- Molecular Weight: Approximately 113.09 g/mol

- Structural Characteristics: The compound features an amino group which facilitates hydrogen bonding and further functionalization, alongside two fluorine atoms that enhance lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through:

- Hydrogen Bonding: The amino group can form hydrogen bonds with biological molecules, influencing their activity.

- Electrostatic Interactions: The electronegative fluorine atoms contribute to the compound's interaction with positively charged sites in proteins or nucleic acids.

- Van der Waals Forces: These interactions enhance the binding affinity of the compound to its targets.

Medicinal Chemistry

This compound is being investigated for its potential as a precursor in drug development. Its unique properties may allow it to serve as a building block for synthesizing more complex fluorinated pharmaceuticals that could exhibit improved efficacy and reduced toxicity.

Toxicological Studies

Research indicates that fluorinated compounds can exhibit varying degrees of toxicity depending on their structure. Studies have shown that while some organofluorine compounds can be toxic upon direct exposure, this compound's toxicity profile needs to be evaluated in specific biological contexts to assess its safety for therapeutic use .

Case Study 1: Interaction with Enzymes

In a study examining the effects of fluorinated compounds on enzyme activity, this compound was shown to inhibit certain enzymes involved in metabolic pathways. This inhibition was attributed to the compound's ability to bind effectively at the active sites of these enzymes, suggesting potential applications in treating metabolic disorders .

Case Study 2: Neuroprotective Effects

Research has highlighted the neuroprotective potential of fluorinated compounds in models of neurodegenerative diseases. Preliminary findings suggest that this compound may stabilize microtubules and reduce tau pathology in transgenic mouse models of tauopathy. These effects are critical as they could lead to novel treatments for conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Amino group + difluoro substituents | Inhibits enzyme activity; potential neuroprotective effects |

| 3-Amino-1,1-difluorobutan-2-ol | Longer carbon chain; similar functional groups | Less studied; potential differences in activity |

| 3-Amino-1,1-difluorohexan-2-ol | Extended chain length; similar reactivity | Potentially different pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-amino-1,1-difluoropropan-2-ol, and what critical parameters influence yield and purity?

- Methodological Answer :

- Synthetic Routes :

Nucleophilic Fluorination : React 3-amino-propan-2-ol derivatives with fluorinating agents (e.g., DAST or Deoxo-Fluor) under controlled anhydrous conditions.

Reductive Amination : Use fluorinated ketones (e.g., 1,1-difluoropropan-2-one) with ammonia or amine sources in the presence of reducing agents like NaBH.

- Critical Parameters :

- Temperature : Maintain sub-0°C conditions to minimize side reactions during fluorination.

- Catalysts : Use Lewis acids (e.g., BF) to enhance reaction efficiency.

- Purification : Employ column chromatography or recrystallization to isolate high-purity product (≥95%) .

Q. How should researchers characterize the structural integrity and enantiomeric purity of this compound?

- Methodological Answer :

- Structural Confirmation :

NMR Spectroscopy : Use NMR to confirm fluorine environments (δ ~ -120 to -140 ppm for CF) and NMR for hydroxyl/amino proton signals.

Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+H]: 112.05 for CHFNO) .

- Enantiomeric Purity :

Chiral HPLC : Utilize columns like Chiralpak IA with hexane/isopropanol mobile phases.

X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported biological activities of this compound derivatives in different studies?

- Methodological Answer :

- Data Cross-Validation :

Variable Control : Ensure consistent purity (e.g., via HPLC, ≥98%) and stereochemistry (e.g., chiral analysis) across studies.

Assay Conditions : Compare results across multiple biological models (e.g., cell lines vs. in vivo) and concentrations.

- Statistical Analysis :

- Apply principal component analysis (PCA) to identify confounding variables (e.g., solvent effects, incubation time) .

- Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

Q. How to design enantioselective synthesis protocols for this compound to access its (S)- or (R)-configurations?

- Methodological Answer :

- Asymmetric Catalysis :

Chiral Ligands : Employ (R)- or (S)-BINAP with palladium catalysts for enantioselective fluorination.

Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.